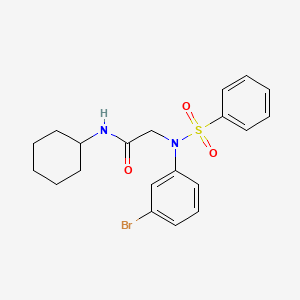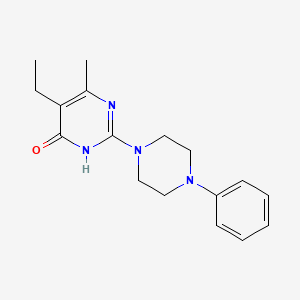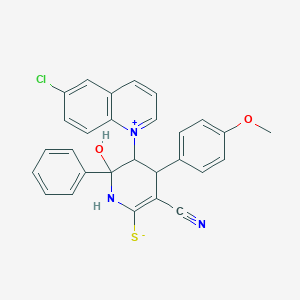methanone](/img/structure/B6032588.png)
[1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a painkiller. ABT-594 is a potent agonist of nicotinic acetylcholine receptors (nAChRs) and has been shown to produce analgesia in both animal models and human clinical trials. In
作用机制
[1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone produces its analgesic effects by binding to and activating nAChRs located on sensory neurons in the peripheral and central nervous systems. This activation leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which modulate pain transmission and produce analgesia. [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone has also been shown to produce antinociceptive effects through the activation of opioid receptors.
Biochemical and Physiological Effects:
[1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone produces a range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and muscle relaxation. It has been shown to produce a potent and long-lasting analgesic effect in animal models of acute and chronic pain, with minimal side effects. [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone has also been shown to produce antinociceptive effects in models of neuropathic pain, inflammatory pain, and cancer pain.
实验室实验的优点和局限性
[1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone has several advantages for use in lab experiments, including its potency and selectivity for nAChRs, its ability to produce long-lasting analgesia, and its minimal side effects. However, [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone is a synthetic compound and may not accurately reflect the effects of endogenous neurotransmitters. Additionally, the use of [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone in lab experiments may be limited by its high cost and limited availability.
未来方向
For research on [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone include further exploration of its potential use as a painkiller, including its efficacy in different types of pain and its potential use in combination with other analgesics. Additionally, further research is needed to explore the potential use of [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone in the treatment of nicotine addiction and other disorders related to nAChR dysfunction. Finally, the development of new analogs of [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone with improved potency, selectivity, and pharmacokinetic properties may lead to the development of more effective painkillers with fewer side effects.
合成方法
The synthesis of [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone involves a multi-step process starting with the reaction of 2,4-dimethoxybenzaldehyde with 3,4-difluorobenzylamine to form the corresponding Schiff base. This Schiff base is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 3-chloropropionyl chloride to form the corresponding ketone, which is [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone.
科学研究应用
[1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone has been extensively studied for its potential use as a painkiller. It has been shown to produce potent analgesia in animal models of acute and chronic pain, as well as in human clinical trials. [1-(3,4-difluorobenzyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone has also been studied for its potential use in the treatment of nicotine addiction, as it is a potent agonist of nAChRs.
属性
IUPAC Name |
[1-[(3,4-difluorophenyl)methyl]piperidin-3-yl]-(2,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2NO3/c1-26-16-6-7-17(20(11-16)27-2)21(25)15-4-3-9-24(13-15)12-14-5-8-18(22)19(23)10-14/h5-8,10-11,15H,3-4,9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDNXQSROJZUJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2CCCN(C2)CC3=CC(=C(C=C3)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1,3-benzodioxol-5-ylamino)-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B6032511.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-4-(2-thienyl)butanamide](/img/structure/B6032517.png)

![N-(4-methylphenyl)-2-[(4-oxo-3,4-dihydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6032522.png)
![2-methoxy-5-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B6032523.png)


![N-(dicyclopropylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6032558.png)
![N-1-naphthyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6032580.png)
![4-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-1,4-oxazepane trifluoroacetate](/img/structure/B6032593.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6032597.png)
![N-methyl-1-(tetrahydro-2H-pyran-2-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6032610.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B6032612.png)